molecular formula C17H18ClNO4S2 B3926989 N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3926989
M. Wt: 399.9 g/mol
InChI Key: LHQBOPKPBNNXIX-UHFFFAOYSA-N
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Description

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound characterized by the presence of a benzodioxine ring, a sulfonamide group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzodioxine intermediate with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Chlorophenyl Methyl Sulfanyl Group: This final step involves the nucleophilic substitution reaction where the chlorophenyl methyl sulfanyl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl moiety may enhance binding affinity through hydrophobic interactions, while the benzodioxine ring can contribute to the overall stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}ethylamine
  • **N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c18-14-3-1-13(2-4-14)12-24-10-7-19-25(20,21)15-5-6-16-17(11-15)23-9-8-22-16/h1-6,11,19H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQBOPKPBNNXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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